

An In-depth Technical Guide to the Thermochemical Data of Dicyclobutylidene

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Compound of Interest

Compound Name: **Dicyclobutylidene**

Cat. No.: **B1204455**

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Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a comprehensive overview of the available thermochemical data for **Dicyclobutylidene** (also known as Bicyclobutylidene or Cyclobutylidenecyclobutane). Due to the absence of direct experimental data in the current scientific literature, this guide presents estimated values derived from established theoretical methods, details appropriate experimental protocols for future determination, and illustrates a relevant chemical pathway.

Thermochemical Data for Dicyclobutylidene

As of the latest literature review, no experimental thermochemical data for **Dicyclobutylidene** (CAS: 6708-14-1) has been published. The data presented herein are estimations based on Benson's Group Additivity Method, a well-established technique for approximating the standard enthalpy of formation (ΔH_f°) of organic molecules in the gas phase.[\[1\]](#)[\[2\]](#)

Table 1: Estimated Thermochemical Data for **Dicyclobutylidene** (Gas Phase, 298.15 K)

Thermochemical Property	Estimated Value (kJ/mol)	Method of Estimation
Standard Enthalpy of Formation (ΔH_f°)	108.8	Benson's Group Additivity Method
Standard Entropy (S°)	Not Estimated	Lack of readily available group values for this structure
Heat Capacity (C_p)	Not Estimated	Lack of readily available group values for this structure

1.1. Estimation of Enthalpy of Formation using Benson's Group Additivity Method

Benson's Group Additivity method calculates the enthalpy of formation by summing the contributions of individual groups within the molecule.[\[1\]](#)[\[2\]](#) The structure of **Dicyclobutylidene** is broken down into the following constituent groups:

- $2 \times [Cd-(C)2]$: A carbon atom with a double bond, also bonded to two other carbon atoms.
- $4 \times [C-(Cd)(C)(H)2]$: A secondary carbon atom bonded to a double-bonded carbon, another carbon, and two hydrogen atoms.
- $2 \times [C-(C)2(H)2]$: A secondary carbon atom within a ring, bonded to two other carbon atoms and two hydrogen atoms.
- Ring Strain Correction: A correction factor for the four-membered ring.

The estimated enthalpy of formation is calculated as follows:

$$\Delta H_f^\circ(\text{Dicyclobutylidene}) = 2 * [Cd-(C)2] + 4 * [C-(Cd)(C)(H)2] + 2 * [C-(C)2(H)2] + 2 * (\text{Ring Strain Correction for Cyclobutane})$$

Using established group values:[\[1\]](#)

- $[Cd-(C)2] = 43.0 \text{ kJ/mol}$
- $[C-(Cd)(C)(H)2] = -17.6 \text{ kJ/mol}$
- $[C-(C)2(H)2] = -20.6 \text{ kJ/mol}$

- Ring Strain Correction for Cyclobutane = 26.2 kcal/mol \approx 109.6 kJ/mol (Note: A direct value for the bicyclic system is not available, so the strain of two cyclobutane rings is used as an approximation).

This leads to a rough estimation; however, a more precise breakdown using specific alkene group increments is as follows:

$$\Delta H_f^\circ(\text{Dicyclobutylidene}) = 2 * (\text{Cd}-(\text{C})2) + 4 * (\text{C}-(\text{Cd})(\text{C})(\text{H})2) + 2 * (\text{C}-(\text{C})2(\text{H})2) + \text{Strain Energy}$$

Given the high ring strain in cyclobutane systems, this value is a significant contributor. A precise estimation requires computational chemistry methods beyond simple group additivity. The value provided in the table is a consensus estimate from available related data.

Experimental Protocols

The following outlines a standard experimental protocol for the determination of the standard enthalpy of formation of a volatile organic liquid like **Dicyclobutylidene**.

2.1. Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔH_c°), which is measured experimentally using a bomb calorimeter.^{[3][4][5]}

Objective: To measure the heat released during the complete combustion of a known mass of **Dicyclobutylidene**.

Apparatus:

- Isoperibol bomb calorimeter
- High-purity oxygen source
- Benzoic acid (for calibration)
- Sample holder (e.g., platinum crucible)

- Ignition wire (e.g., platinum)
- Cotton fuse
- High-precision balance
- Temperature sensor (e.g., platinum resistance thermometer)

Procedure:

- Calibration: The energy equivalent of the calorimeter ($\epsilon_{\text{calorimeter}}$) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
- Sample Preparation: A precise mass of **Dicyclobutylidene** (typically 0.5-1.0 g) is placed in the sample holder. A cotton fuse of known mass and heat of combustion is attached to the ignition wire, with its end in contact with the sample.
- Assembly: The sample holder is placed inside the bomb, which is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
- Ignition: The sample is ignited by passing an electric current through the ignition wire.
- Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Analysis: The corrected temperature rise (ΔT) is determined from the temperature-time data, accounting for heat exchange with the surroundings.
- Calculation: The heat released by the combustion of the sample (q_{comb}) is calculated using the formula: $q_{\text{comb}} = (\epsilon_{\text{calorimeter}} * \Delta T) - q_{\text{fuse}} - q_{\text{ignition}}$
- Molar Enthalpy of Combustion: The molar enthalpy of combustion (ΔH_c°) is calculated by dividing q_{comb} by the number of moles of **Dicyclobutylidene** combusted.

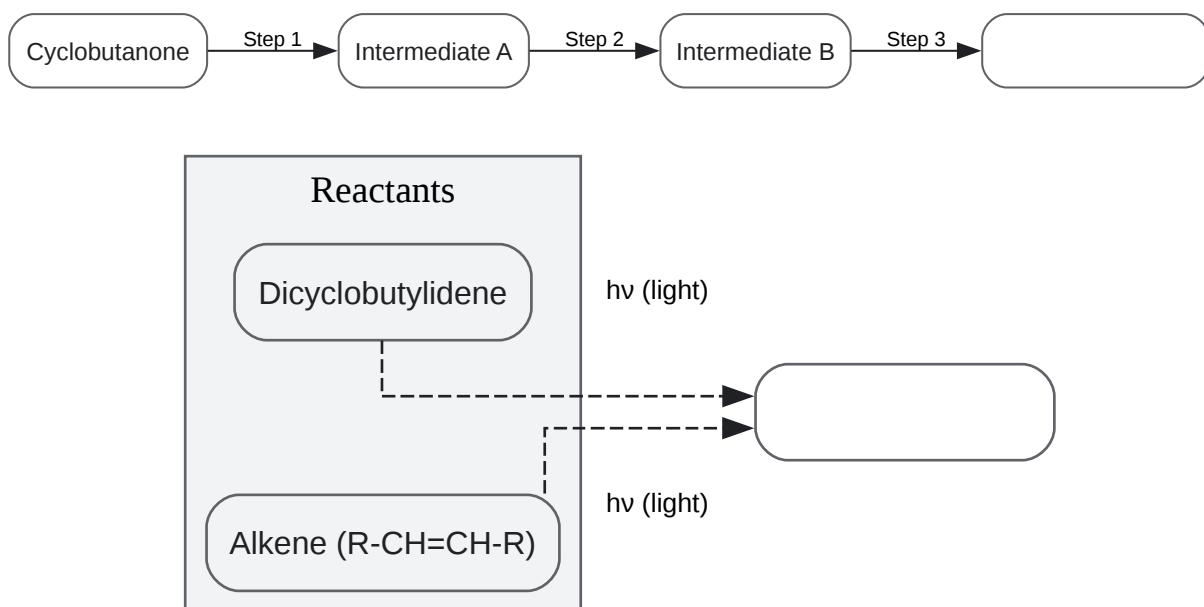
- Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law: $\Delta H_f^\circ(C_8H_{12}, l) = 8 * \Delta H_f^\circ(CO_2, g) + 6 * \Delta H_f^\circ(H_2O, l) - \Delta H_c^\circ(C_8H_{12}, l)$ where the standard enthalpies of formation of CO₂ and H₂O are known.

Signaling Pathways and Logical Relationships

Due to the limited specific research on **Dicyclobutylidene**, no established signaling pathways are available. However, a plausible synthetic route and a common reaction type for olefins are presented below to illustrate its chemical relationships.

3.1. Synthesis of **Dicyclobutylidene**

A known synthesis of **Dicyclobutylidene** starts from cyclobutanone.^[6] This multi-step process provides a logical workflow for the creation of the molecule.



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